4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the formation of the isoxazole ring followed by the construction of the pyridazine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazones with 3-aryl-4-acetylsydnones via the Vilsmeier-Haack strategy can yield pyrazolo[3,4-d]pyridazin-7(6H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyridazin-7(6H)-ones: These compounds share a similar core structure but differ in the substituents attached to the rings.
Pyrido[4,3-d]pyrimidines: These compounds have a different ring fusion pattern but share some chemical properties with this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyclopropyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8-7-5(3-13-11-7)6(9-10-8)4-1-2-4/h3-4H,1-2H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAHTBIMJZUYTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C3=NOC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237840 |
Source
|
Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-94-4 |
Source
|
Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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